N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
Description
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydroxy-substituted oxolane ring with a pyrrolidinone moiety, connected via an acetamide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-9-12(17,4-6-18-9)8-13-10(15)7-14-5-2-3-11(14)16/h9,17H,2-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOLYWNCGPCVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)CN2CCCC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps:
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Formation of the Oxolane Ring: : The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions. For instance, 3-hydroxy-2-methyl-1,2-propanediol can be cyclized using sulfuric acid to yield 3-hydroxy-2-methyloxolane.
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Introduction of the Pyrrolidinone Moiety: : The pyrrolidinone ring can be introduced by reacting 2-pyrrolidinone with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
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Coupling Reaction: : The final step involves coupling the hydroxy-substituted oxolane with the pyrrolidinone derivative. This can be achieved through a nucleophilic substitution reaction, where the hydroxyl group of the oxolane reacts with the acetamide derivative of the pyrrolidinone under basic conditions, such as sodium hydride in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the oxolane ring can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The amide linkage can participate in nucleophilic substitution reactions. For example, the acetamide group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Formation of 3-oxo-2-methyloxolane.
Reduction: Formation of 2-(2-hydroxyethyl)pyrrolidine.
Substitution: Formation of N-substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds. Its structural features make it a potential candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of polymers or as an intermediate in the synthesis of other valuable chemicals. Its functional groups provide versatility for various chemical transformations.
Mechanism of Action
The mechanism by which N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The amide linkage may also play a role in binding to active sites of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide: Unique due to the combination of oxolane and pyrrolidinone rings.
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)butyramide:
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
